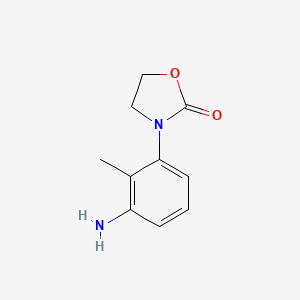
3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, also known as AMPO, is a oxazolidinone compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of applications, including as an antibacterial agent, an antifungal agent, and even as an anti-inflammatory agent.
Applications De Recherche Scientifique
Antibacterial Activity
Oxazolidinones are known for their unique mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. Studies have highlighted the in vitro activities of novel oxazolidinone analogs against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Mycobacterium tuberculosis. These compounds demonstrated bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci, without rapid resistance development in bacterial strains (Zurenko et al., 1996).
Detection and Quantification of Metabolites
Another application involves the detection and quantification of AOZ, a tissue-bound metabolite derived from the nitrofuran antibiotic, furazolidone. Monoclonal antibodies against AOZ were developed for its detection in various tissues, showcasing the utility of oxazolidinones in the monitoring of veterinary drug residues and ensuring food safety (Vass et al., 2018).
Synthesis of N-Alkyl-β-Amino Acids
Oxazolidin-5-ones and oxazinan-6-ones have been shown to serve as useful precursors for the synthesis of N-methyl α- and β-amino acids, expanding the applications of oxazolidinones in synthetic chemistry (Hughes & Sleebs, 2008).
Improvement of Safety Profile in Antibacterial Agents
Research efforts have focused on improving the safety profile of oxazolidinone antibacterial agents. Modifications to the oxazolidinone structure have been explored to reduce undesired side effects such as inhibition of monoamine oxidase A (MAO-A), aiming for compounds with potent antibacterial activity but lower potential for adverse effects (Reck et al., 2005).
Catalytic Applications
Oxazolidinones have been explored in catalysis, such as in the biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol to synthesize corresponding 2-oxazolidinones, highlighting the versatility of these compounds in synthetic organic chemistry (Li & Xia, 2007).
Propriétés
IUPAC Name |
3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-8(11)3-2-4-9(7)12-5-6-14-10(12)13/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZERHZOSDAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCOC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



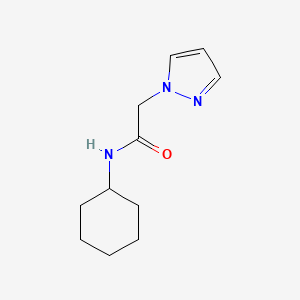
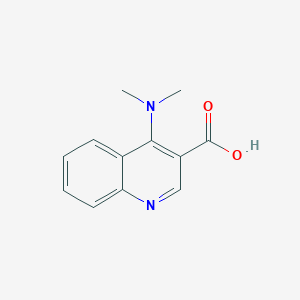
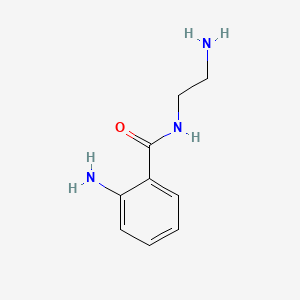
![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)
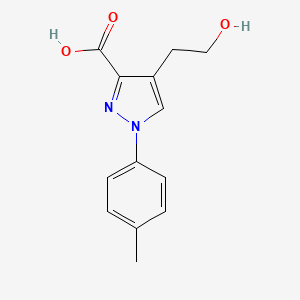

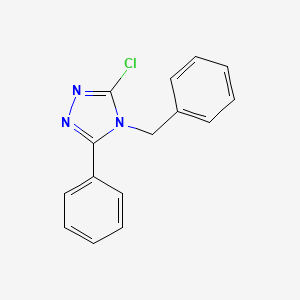
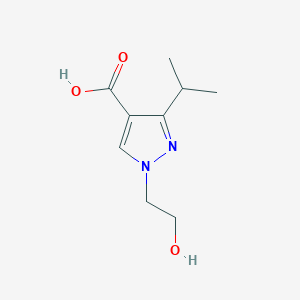
![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)
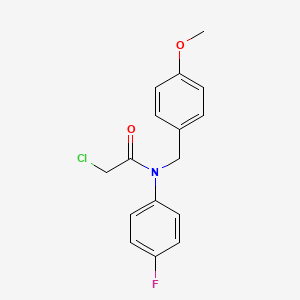
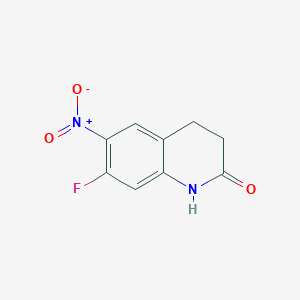
![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)
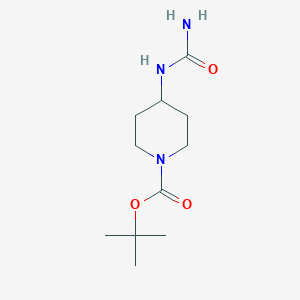
![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)